molecular formula C15H16BrN3O B2745253 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-37-5

2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2745253
CAS No.: 2034265-37-5
M. Wt: 334.217
InChI Key: CUTSDUJUDVNWBK-UHFFFAOYSA-N
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Description

2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to the benzamide moiety and a tetrahydropyrazolo[1,5-a]pyridine ring system. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydropyrazolo[1,5-a]pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ketones under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide linkage, which can be accomplished by reacting the brominated intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming oxidized derivatives. Reduction reactions could target the benzamide moiety or the pyrazole ring.

    Cyclization and Ring-Opening: The tetrahydropyrazolo[1,5-a]pyridine ring can undergo cyclization or ring-opening reactions under specific conditions, leading to various structural analogs.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is investigated for its potential as a therapeutic agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide depends on its specific biological target. It may interact with enzymes or receptors, altering their activity through binding interactions. The bromine atom and the pyrazole ring are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(pyridin-3-ylmethyl)benzamide: Lacks the tetrahydropyrazolo ring, potentially altering its biological activity.

    N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide: Without the bromine atom, it may have different reactivity and binding properties.

Uniqueness

The presence of both the bromine atom and the tetrahydropyrazolo[1,5-a]pyridine ring in 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide makes it unique. This combination can enhance its binding interactions and reactivity, potentially leading to more potent biological effects compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central benzamide core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety via a methyl group. Its molecular formula is C15H16BrN3OC_{15}H_{16}BrN_{3}O with a molecular weight of 334.21 g/mol. The presence of the bromine atom at the second position of the benzene ring is significant for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including those with similar structures to this compound, exhibit potent antitumor properties. For instance:

  • Study Findings : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds with bromine substituents demonstrated enhanced cytotoxicity and significant synergistic effects when combined with doxorubicin .
CompoundCell LineIC50 (µM)Synergistic Effect
This compoundMDA-MB-231TBDYes
Control (Doxorubicin)MDA-MB-2310.5N/A

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit various inflammatory pathways:

  • Mechanism : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Certain pyrazole derivatives exhibit antimicrobial properties:

  • Case Study : A study highlighted that compounds with similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for various kinases involved in cancer progression.
  • Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing signal transduction pathways.

Properties

IUPAC Name

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-2,5-6,10H,3-4,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTSDUJUDVNWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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